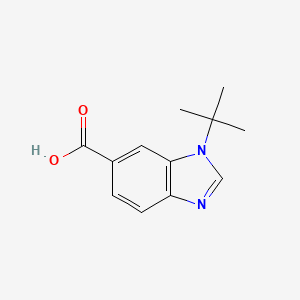

1-T-Butyl-benzoimidazole-6-carboxylic acid

Vue d'ensemble

Description

1-T-Butyl-benzoimidazole-6-carboxylic acid is a versatile chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . It is known for its unique structure, which includes a benzimidazole ring substituted with a tert-butyl group and a carboxylic acid group. This compound finds applications in various fields such as drug discovery, material synthesis, and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-T-Butyl-benzoimidazole-6-carboxylic acid can be synthesized through several methods. One efficient approach involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method provides a mild, acid-free, and efficient synthesis route, yielding the desired benzimidazole derivatives in high yields (80-99%).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available carboxylic acids and benzimidazole derivatives. The process typically includes condensation and dehydration reactions under controlled conditions to achieve high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1-T-Butyl-benzoimidazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the benzimidazole ring or the carboxylic acid group.

Substitution: The tert-butyl group or the carboxylic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds .

Applications De Recherche Scientifique

1-T-Butyl-benzoimidazole-6-carboxylic acid is extensively used in scientific research due to its unique structure and properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is used in the study of biological systems, including enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.

Mécanisme D'action

The mechanism of action of 1-T-Butyl-benzoimidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The carboxylic acid group also plays a role in the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-T-Butyl-benzoimidazole-6-carboxylic acid can be compared with other benzimidazole derivatives to highlight its uniqueness. Similar compounds include:

1-Methyl-benzimidazole-6-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

1-Ethyl-benzimidazole-6-carboxylic acid: Contains an ethyl group instead of a tert-butyl group, leading to variations in steric effects and binding interactions.

1-Phenyl-benzimidazole-6-carboxylic acid:

Activité Biologique

1-T-Butyl-benzoimidazole-6-carboxylic acid (CAS No. 1199773-33-5) is a benzimidazole derivative characterized by its unique molecular structure, which includes a tert-butyl group and a carboxylic acid functional group. This compound has garnered attention in scientific research for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C12H14N2O2

Molecular Weight: 218.26 g/mol

Canonical SMILES: CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)O

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The benzimidazole ring structure allows for binding to various enzymes and receptors, which can modulate their activity. This interaction may lead to alterations in cellular processes such as enzyme inhibition and changes in signal transduction pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM across different cell types.

Antibacterial Activity

The compound also exhibits antibacterial properties against various pathogenic bacteria. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Data Table: Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that while effective against certain strains, the compound may require further optimization for enhanced potency against more resistant bacteria .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzimidazole derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Methyl-benzimidazole-6-carboxylic acid | Lacks tert-butyl group; different reactivity | Lower anticancer activity |

| 1-Ethyl-benzimidazole-6-carboxylic acid | Ethyl group instead of tert-butyl; steric effects | Moderate antibacterial properties |

| 1-Phenyl-benzimidazole-6-carboxylic acid | Contains phenyl group; altered binding interactions | Enhanced anti-inflammatory effects |

This comparison highlights how structural variations influence biological activity and reactivity profiles among benzimidazole derivatives.

Propriétés

IUPAC Name |

3-tert-butylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)14-7-13-9-5-4-8(11(15)16)6-10(9)14/h4-7H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJWGCANKYVLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682043 | |

| Record name | 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-33-5 | |

| Record name | 1-(1,1-Dimethylethyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.